2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features a tert-butyl group attached to a phenoxy moiety, which is further connected to an acetamide group with a pyridin-2-ylmethyl substituent
Preparation Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-tert-butylphenoxyacetic acid: The 4-tert-butylphenol is then reacted with chloroacetic acid under basic conditions to form 4-tert-butylphenoxyacetic acid.
Amidation: The final step involves the reaction of 4-tert-butylphenoxyacetic acid with pyridin-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.
Chemical Reactions Analysis
2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The phenoxy and pyridin-2-ylmethyl groups contribute to the overall electronic and steric properties, affecting the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide can be compared with other similar compounds, such as:
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)acetamide: This compound has a pyridin-3-ylmethyl group instead of pyridin-2-ylmethyl, which can lead to different binding properties and biological activity.
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide: The pyridin-4-ylmethyl group can also influence the compound’s reactivity and interaction with molecular targets.
2-(4-tert-butylphenoxy)-N-(pyridin-2-ylethyl)acetamide: The presence of an ethyl linker instead of a methyl linker can affect the compound’s steric and electronic properties.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)14-7-9-16(10-8-14)22-13-17(21)20-12-15-6-4-5-11-19-15/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNWOOQUIUGCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973700 |
Source
|
Record name | 2-(4-tert-Butylphenoxy)-N-[(pyridin-2-yl)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-50-3 |
Source
|
Record name | 2-(4-tert-Butylphenoxy)-N-[(pyridin-2-yl)methyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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